

An In-depth Technical Guide to 8-(3-Chlorophenyl)-8-oxooctanoic Acid

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Compound of Interest

Compound Name: 8-(3-Chlorophenyl)-8-oxooctanoic acid

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Abstract

This technical guide provides a comprehensive overview of **8-(3-Chlorophenyl)-8-oxooctanoic acid**, a molecule with limited direct historical and biological data. This document outlines its known chemical and physical properties, proposes a detailed synthetic route based on established chemical principles, and explores potential biological activities by drawing parallels with structurally related compounds. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

8-(3-Chlorophenyl)-8-oxooctanoic acid is a chemical entity identified by the CAS Number 898765-75-8. Publicly available information regarding its discovery and specific history is scarce, suggesting it may be a novel compound or a chemical intermediate that has not been extensively studied. Its structure, featuring a chlorophenyl ketone and a terminal carboxylic acid on an octanoic acid backbone, suggests potential for investigation in various fields of medicinal chemistry and material science. This guide aims to consolidate the available information and provide a foundational resource for researchers interested in this compound.

Chemical and Physical Properties

The fundamental properties of **8-(3-Chlorophenyl)-8-oxooctanoic acid** are summarized below. This data is primarily sourced from chemical suppliers[1].

Property	Value	Source
CAS Number	898765-75-8	Sigma-Aldrich[1]
Molecular Formula	C ₁₄ H ₁₇ ClO ₃	Sigma-Aldrich[1]
Molecular Weight	268.74 g/mol	Sigma-Aldrich[1]
IUPAC Name	8-(3-chlorophenyl)-8-oxooctanoic acid	Sigma-Aldrich[1]
Physical Form	White solid	Sigma-Aldrich[1]
Purity	97%	Sigma-Aldrich[1]
InChI	1S/C14H17ClO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18)	Sigma-Aldrich[1]
InChI Key	UFJZMGPBOMKXFT-UHFFFAOYSA-N	Sigma-Aldrich[1]

Proposed Synthesis: Experimental Protocol

While a specific documented synthesis for **8-(3-Chlorophenyl)-8-oxooctanoic acid** is not readily available, a plausible and efficient method is the Friedel-Crafts acylation of chlorobenzene with a suitable derivative of suberic acid (octanedioic acid). The following protocol is a detailed, hypothetical procedure based on well-established Friedel-Crafts reaction principles[2][3][4][5].

Reaction: Friedel-Crafts Acylation of Chlorobenzene with Suberic Anhydride.

3.1. Materials and Reagents:

- Suberic acid

- Acetic anhydride
- Chlorobenzene
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Sodium sulfate (Na_2SO_4), anhydrous
- Ethyl acetate
- Hexane

3.2. Equipment:

- Round-bottom flasks
- Reflux condenser
- Magnetic stirrer with heating plate
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration
- Fume hood

3.3. Step-by-Step Procedure:

Part A: Preparation of Suberic Anhydride

- In a 250 mL round-bottom flask, combine suberic acid (1 equivalent) and acetic anhydride (2 equivalents).
- Heat the mixture to reflux with stirring for 2 hours.
- Allow the reaction to cool to room temperature.
- Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator to yield crude suberic anhydride, which can be used directly in the next step.

Part B: Friedel-Crafts Acylation

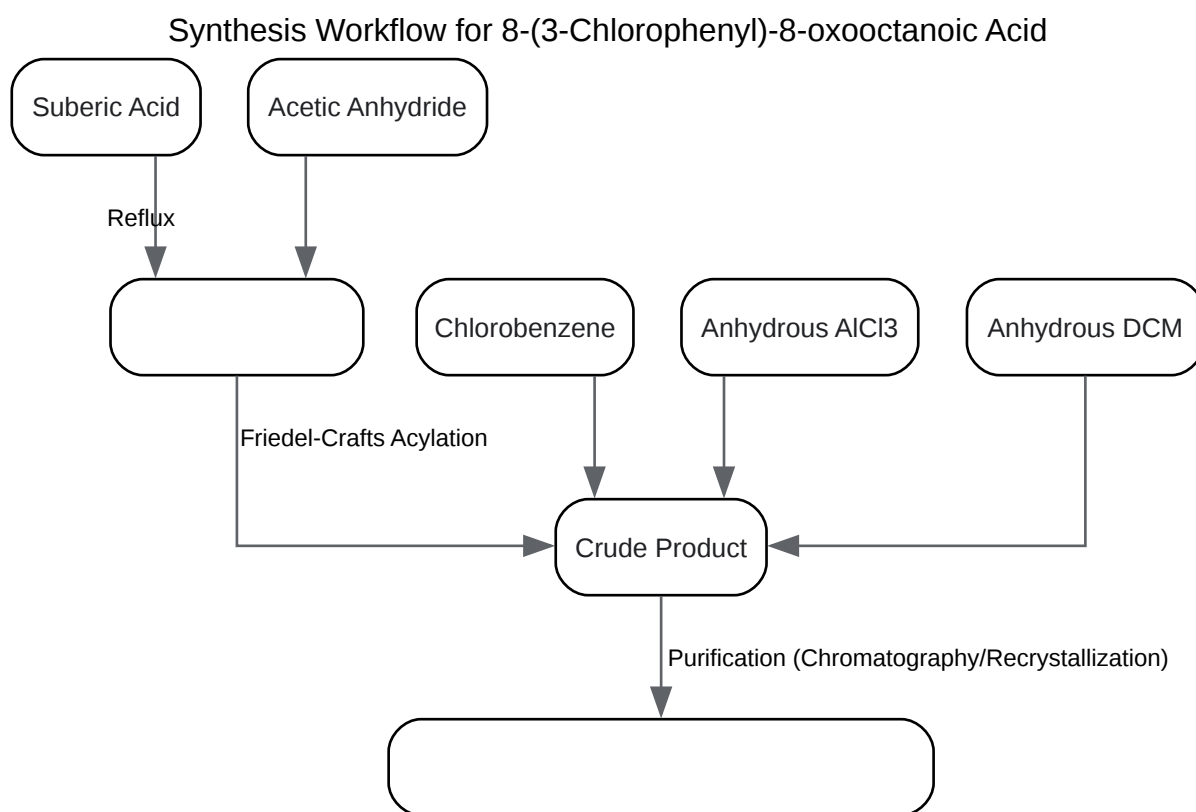
- In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane (DCM).
- Cool the suspension to 0 °C in an ice bath.
- Dissolve suberic anhydride (1 equivalent) in anhydrous DCM and add it dropwise to the AlCl_3 suspension with vigorous stirring.
- After the addition is complete, add chlorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
- Once the addition of chlorobenzene is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Remove the solvent under reduced pressure to obtain the crude product.

Part C: Purification

- The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
- Alternatively, recrystallization from a suitable solvent system can be employed to yield pure **8-(3-Chlorophenyl)-8-oxooctanoic acid**.

3.4. Workflow Diagram:



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Caption: Proposed synthesis workflow.

Potential Biological Activities and Signaling Pathways

There is no direct experimental data on the biological activity of **8-(3-Chlorophenyl)-8-oxooctanoic acid**. However, the presence of the chlorophenyl ketone moiety allows for informed speculation on its potential roles, drawing from research on structurally similar compounds.

4.1. Antimicrobial and Antifungal Activity:

Numerous compounds containing a chlorophenyl group have demonstrated antimicrobial and antifungal properties[6][7][8]. The electrophilic nature of the ketone and the lipophilic character of the octanoic acid chain could facilitate interaction with and disruption of microbial cell membranes or inhibition of key metabolic enzymes.

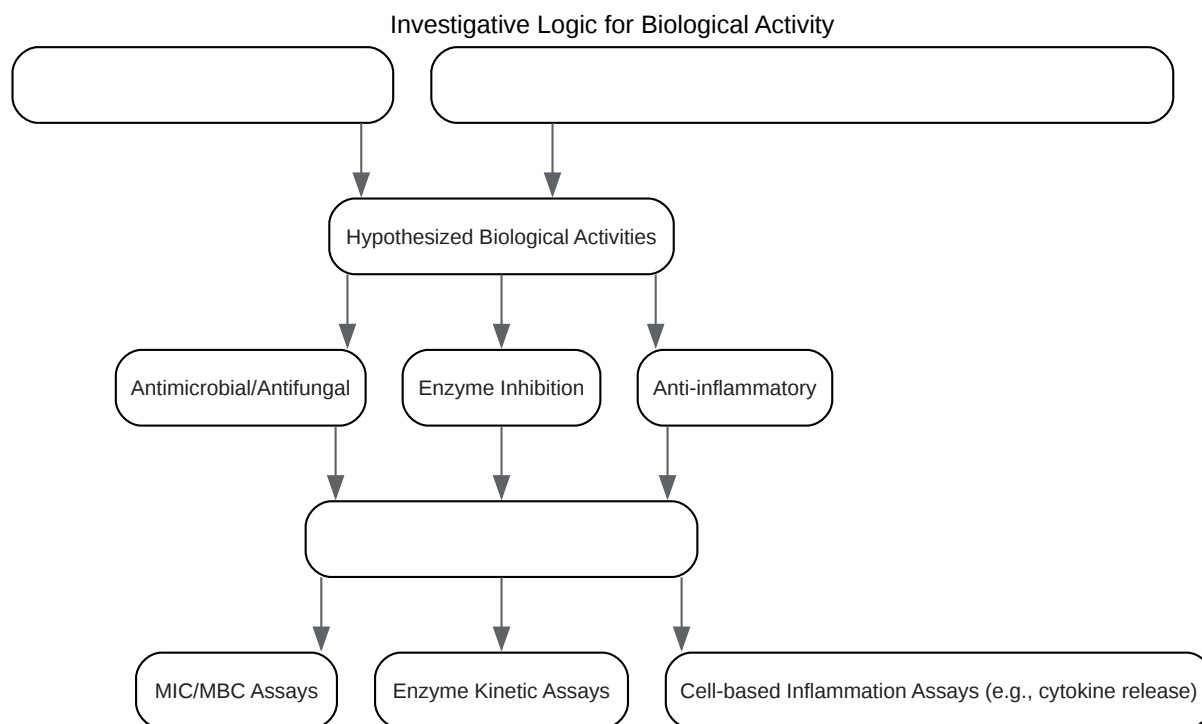
4.2. Enzyme Inhibition:

The carboxylic acid and ketone functionalities suggest that this molecule could act as an inhibitor for various enzymes. For instance, similar keto acids have been investigated as inhibitors of enzymes involved in fatty acid metabolism or as antagonists for certain receptors.

4.3. Anti-inflammatory and Antioxidant Potential:

Some chlorogenic acids and related phenolic compounds are known to possess anti-inflammatory and antioxidant properties[8][9][10]. While **8-(3-Chlorophenyl)-8-oxooctanoic acid** is not a phenolic compound, the aromatic ring and the keto-acid functionality could potentially interact with pathways involved in inflammation and oxidative stress, such as the NF-κB or Nrf2 pathways.

4.4. Logical Relationship for Investigating Biological Activity:



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Caption: Logical flow for biological screening.

Conclusion and Future Directions

8-(3-Chlorophenyl)-8-oxooctanoic acid is a compound with established basic chemical properties but a largely unexplored history and biological profile. The synthetic protocol proposed in this guide offers a viable route for its preparation, enabling further investigation. Future research should focus on confirming its synthesis and characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, IR). Subsequently, a systematic screening of its biological activities, guided by the potential roles suggested by its structural motifs, is warranted. Such studies will be crucial in determining the scientific and therapeutic potential of this molecule.

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